Synthesis and Characterization of 6-(Pyrrolidin-1-yl)pyridine-3-boronic Acid: A Keystone Building Block for Drug Discovery
Synthesis and Characterization of 6-(Pyrrolidin-1-yl)pyridine-3-boronic Acid: A Keystone Building Block for Drug Discovery
An In-depth Technical Guide:
Abstract
6-(Pyrrolidin-1-yl)pyridine-3-boronic acid is a heterocyclic building block of significant interest in medicinal chemistry, primarily serving as a versatile coupling partner in palladium-catalyzed cross-coupling reactions. Its structure combines the essential pyridine core with a boronic acid moiety for Suzuki-Miyaura coupling and a pyrrolidine group, which can modulate physicochemical properties and biological activity. This guide provides a comprehensive overview of a robust and regioselective synthetic strategy, beginning from a common dihalopyridine precursor. We will delve into the mechanistic rationale behind the chosen synthetic route, offer detailed, field-tested experimental protocols for its synthesis and purification, and outline a systematic workflow for its complete analytical characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic programs.
Introduction: The Strategic Value of Substituted Pyridinylboronic Acids
The Central Role in Modern Medicinal Chemistry
Pyridinylboronic acids are a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures that are otherwise difficult to access. Their prominence stems from their utility in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1] This reaction is renowned for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.[2][3] In the pharmaceutical industry, the Suzuki coupling is a go-to transformation for assembling the biaryl and heteroaryl structures that are prevalent in many marketed drugs.[4]
The 6-(Pyrrolidin-1-yl)pyridine Scaffold: A Privileged Motif
The pyridine ring is a fundamental heterocycle in drug design, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate aqueous solubility. When substituted with a pyrrolidine group, particularly at the 2- or 6-position, the resulting scaffold often exhibits enhanced potency and favorable pharmacokinetic properties. The pyrrolidine moiety can improve solubility, act as a hydrogen bond acceptor, and provide a vector for interacting with biological targets.
Suzuki-Miyaura Coupling: The Engine of Innovation
The power of 6-(pyrrolidin-1-yl)pyridine-3-boronic acid lies in its function as a nucleophilic partner in Suzuki-Miyaura cross-coupling. This reaction facilitates the linkage of the pyridinyl core to a variety of (hetero)aryl halides or triflates, enabling the rapid generation of diverse chemical libraries for biological screening.[5] The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the crucial transmetalation step.[3][6]
A Strategic Approach to Synthesis
Retrosynthetic Analysis and Route Selection
The synthesis of pyridinylboronic acids can be approached through several established methods, including halogen-metal exchange, palladium-catalyzed Miyaura borylation, and C-H activation.[7] For 6-(pyrrolidin-1-yl)pyridine-3-boronic acid, a highly effective and regioselective strategy involves a two-step sequence starting from an appropriately substituted dihalopyridine, such as 5-bromo-2-chloropyridine.
The chosen strategy hinges on the differential reactivity of the halogen atoms on the pyridine ring:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is significantly more activated toward nucleophilic attack than the bromine atom at the 5-position. This allows for the selective introduction of pyrrolidine at the 2-position (which becomes the 6-position in the final named product).
-
Halogen-Metal Exchange and Borylation: The remaining bromine atom at the 5-position (which becomes the 3-position) is then converted into the boronic acid via low-temperature lithiation followed by quenching with a borate ester.[8][9] This method is often preferred over palladium-catalyzed borylation for its cost-effectiveness and high efficiency on a laboratory scale.
Overall Synthetic Pathway
The logical flow from starting material to the final product is outlined below. This pathway maximizes regiochemical control and relies on well-understood, scalable reaction classes.
Figure 1: Regioselective synthetic pathway for 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-(pyrrolidin-1-yl)pyridine
Principle: This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 6-positions for nucleophilic attack. The greater lability of the C-Cl bond compared to the C-Br bond, combined with this electronic activation, ensures high selectivity for substitution at the 2-position.
Protocol:
-
To a stirred solution of 5-bromo-2-chloropyridine (1.0 eq) in N-Methyl-2-pyrrolidone (NMP, ~5 mL per gram of starting material), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add pyrrolidine (1.5 eq) dropwise at room temperature. The reaction is often exothermic.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-bromo-2-(pyrrolidin-1-yl)pyridine as a solid.
-
Self-Validation: The expected product should show a mass corresponding to C₉H₁₁BrN₂ in the mass spectrum and a clean ¹H NMR spectrum consistent with the structure. The yield is typically high (>80%).
Step 2: Synthesis of 6-(Pyrrolidin-1-yl)pyridine-3-boronic Acid
Principle: This transformation is a classic halogen-metal exchange followed by borylation. n-Butyllithium (n-BuLi), a strong organometallic base, deprotonates n-butane to form a butyl anion which rapidly exchanges with the bromine atom on the pyridine ring at low temperatures (-78 °C) to form a lithiated pyridine intermediate. This highly reactive intermediate is immediately trapped (quenched) by the electrophilic boron atom of triisopropyl borate. Subsequent acidic hydrolysis converts the boronate ester to the final boronic acid. Performing the reaction at -78 °C is critical to prevent side reactions of the unstable lithiated pyridine species.[9]
Protocol:
-
Dissolve 5-bromo-2-(pyrrolidin-1-yl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, ~10 mL per gram) in a flame-dried, three-neck flask under a nitrogen or argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting dark solution for 45 minutes at -78 °C.
-
In a separate flask, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Stir the reaction for an additional 1-2 hours at -78 °C, then allow it to slowly warm to room temperature overnight.
-
Cool the mixture to 0 °C and cautiously quench by the slow addition of 2 M aqueous hydrochloric acid (HCl) until the pH is ~2-3.
-
Stir vigorously for 1 hour at room temperature to complete the hydrolysis of the boronate ester.
-
Adjust the pH to ~7-8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the mixture with ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification of the Final Product
Challenges: Boronic acids are known to be challenging to purify. They can be prone to dehydration, forming cyclic anhydride trimers known as boroxins.[9] They can also be somewhat polar and may streak on silica gel columns.
Recommended Protocol (Acid/Base Extraction & Recrystallization):
-
Dissolve the crude product in a minimal amount of a suitable organic solvent like ethyl acetate.
-
Wash the organic solution with a pH ~10 aqueous solution (e.g., dilute NaOH or K₂CO₃). The boronic acid, being acidic, will deprotonate and move into the aqueous layer, leaving non-acidic organic impurities behind.
-
Separate the aqueous layer and wash it once with ethyl acetate to remove any remaining impurities.
-
Acidify the aqueous layer to pH ~3-4 with cold 1 M HCl. The protonated boronic acid should precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water and a minimal amount of a non-polar solvent like hexane or diethyl ether, and dry under vacuum.
-
If further purification is needed, recrystallization from a solvent system like acetonitrile/water or ethanol/hexane can be effective.[10]
Comprehensive Characterization
A rigorous characterization workflow is essential to confirm the identity, structure, and purity of the final compound.
Analytical Workflow
Figure 2: Systematic workflow for the characterization of the final product.
Spectroscopic and Physicochemical Data
The identity of 6-(pyrrolidin-1-yl)pyridine-3-boronic acid is confirmed by a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Expected signals include:
-
Aromatic protons on the pyridine ring, typically in the δ 7.0-8.5 ppm range, showing characteristic coupling patterns.
-
Protons of the pyrrolidine ring, appearing as multiplets in the aliphatic region (typically δ 1.8-3.5 ppm).
-
A broad singlet for the B(OH)₂ protons, which is D₂O exchangeable, often observed between δ 4.0-8.0 ppm, but can be very broad or not observed at all.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will show the expected number of signals for the 9 unique carbon atoms in the molecule. Aromatic carbons will be in the δ 110-160 ppm range, while the pyrrolidine carbons will be in the aliphatic region.
-
Mass Spectrometry (MS): Low-resolution or high-resolution mass spectrometry (HRMS) is used to confirm the molecular weight. For C₉H₁₃BN₂O₂, the expected monoisotopic mass is approximately 192.1070 g/mol .[11] The [M+H]⁺ ion at m/z 193.11 is typically observed.
Summary of Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃BN₂O₂ | |
| Molecular Weight | 192.02 g/mol | |
| Appearance | White to off-white solid | [12] |
| CAS Number | 1150114-75-2 | [13][14] |
| InChIKey | XRIDMVCUHIKAFT-UHFFFAOYSA-N |
Application in a Model Suzuki-Miyaura Coupling Reaction
To demonstrate its utility, 6-(pyrrolidin-1-yl)pyridine-3-boronic acid can be used in a standard Suzuki coupling protocol.
Principle: In the presence of a palladium(0) catalyst, a ligand, and a base, the boronic acid couples with an aryl halide. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronate species (formed in situ from the boronic acid and base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
General Protocol:
-
In a reaction vial, combine the aryl bromide (1.0 eq), 6-(pyrrolidin-1-yl)pyridine-3-boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.05 eq).
-
Evacuate and backfill the vial with an inert gas (nitrogen or argon).
-
Add a degassed solvent mixture, such as dioxane/water (4:1).
-
Heat the reaction mixture to 80-100 °C for 2-12 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Conclusion
6-(Pyrrolidin-1-yl)pyridine-3-boronic acid is a high-value synthetic intermediate that is readily accessible through a reliable and regioselective synthetic sequence. The protocols outlined in this guide provide a clear path to its synthesis, purification, and characterization, empowering chemists to utilize this building block for the efficient construction of novel molecular entities. Its proven utility in Suzuki-Miyaura cross-coupling ensures its continued importance in the fields of medicinal chemistry and materials science.
References
-
D.S. Matteson. Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA.
-
BenchChem Technical Support Team. Application Notes and Protocols: Synthesis of 6-Halo-Pyridin-3-yl Boronic Acids from 2,5-Dichloropyridine. BenchChem.
-
Li, G. et al. Process for the preparation of pyridine-2-boronic acid esters. Google Patents, EP1479685A1.
-
Couturier, D. et al. Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. ResearchGate.
-
ChemicalBook. 6-(pyrrolidin-1-yl)pyridine-3-boronic acid, pinacol ester Spectrum. ChemicalBook.
-
Li, W. et al. Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Organic Syntheses, 2005, 81, 89.
-
Sigma-Aldrich. 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid. Sigma-Aldrich.
-
Kubáň, P. et al. Tautomeric equilibria and binding selectivity of pyridineboronic acids. The Royal Society of Chemistry.
-
Ritter, T. et al. Preparing pyridin-2-boronic acid compounds, useful e.g. to treat multiple myeloma. Google Patents, DE102008010661A1.
-
BLDpharm. (6-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid. BLDpharm.
-
Khan, R. A. How to purify boronic acids/boronate esters? ResearchGate.
-
PubChem. 6-(pyrrolidin-1-yl)pyridine-3-boronic acid. PubChem.
-
Santa Cruz Biotechnology. 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid. SCBT.
-
GL Biochem (Shanghai) Ltd. 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid. Chemsrc.
-
XIAMEN EQUATION CHEMICAL CO.,LTD. 6-Pyrrolidin-1-yl-Pyridine-3-boronic acid. Equation-Chem.
-
Sigma-Aldrich. 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid AldrichCPR. Sigma-Aldrich.
-
Reddit discussion. Purification of boronic acids? Reddit.
-
Eastgate, M. D. et al. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications.
-
ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate.
-
Kaur, M. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.
-
Sigma-Aldrich. 3-Pyridinylboronic acid. Sigma-Aldrich.
-
Lindsley, C. W. et al. Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes. PMC - NIH.
-
CymitQuimica. Pyridine-3-boronic acid. CymitQuimica.
-
Brown, A. R. et al. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PMC - PubMed Central.
-
Thompson, A. S. et al. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate.
-
Glavač, D. et al. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. MDPI.
Sources
- 1. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. PubChemLite - 6-(pyrrolidin-1-yl)pyridine-3-boronic acid (C9H13BN2O2) [pubchemlite.lcsb.uni.lu]
- 12. CAS 1692-25-7: Pyridine-3-boronic acid | CymitQuimica [cymitquimica.com]
- 13. scbt.com [scbt.com]
- 14. 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid Price from Supplier Brand GL Biochem (Shanghai) Ltd. on Chemsrc.com [chemsrc.com]
